Product packaging for Skp2 inhibitor 1(Cat. No.:)

Skp2 inhibitor 1

Cat. No.: B10856532
M. Wt: 406.9 g/mol
InChI Key: MKWLNXUIWPRODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Ubiquitin-Proteasome System (UPS) and E3 Ubiquitin Ligases

The Ubiquitin-Proteasome System (UPS) is a fundamental cellular machinery responsible for the selective degradation of proteins. This process is vital for maintaining cellular homeostasis, regulating protein turnover, and controlling various cellular functions, including cell cycle progression, signal transduction, and DNA repair. The core of the UPS involves the covalent attachment of ubiquitin, a small regulatory protein, to target proteins, marking them for degradation by the 26S proteasome.

E3 ubiquitin ligases are a diverse group of enzymes that confer substrate specificity to the ubiquitination process. Among these, the SCF (Skp1-Cullin1-F-box) complex represents a major class of E3 ubiquitin ligases. The SCF complex is a multi-subunit assembly consisting of four core components: Skp1 (S-phase kinase-associated protein 1), Cullin1 (also known as CUL1), Rbx1 (Ring-box 1), and a variable F-box protein. The F-box protein acts as the substrate recognition component, dictating which proteins are targeted for ubiquitination and subsequent proteasomal degradation.

Skp2, a member of the F-box protein family, serves as the substrate-recognition subunit in the SCF^Skp2^ complex. It directly interacts with Skp1 through its N-terminal F-box domain and, in conjunction with Cullin1 and Rbx1, forms a functional E3 ubiquitin ligase. Skp2's primary role is to recruit specific substrate proteins, such as cell cycle inhibitors p27Kip1 and p21Cip1, to the SCF^Skp2^ complex. Once recruited, these substrates are ubiquitinated by the ligase and targeted for proteasomal degradation. This precise targeting by Skp2 is critical for regulating the levels of key proteins that control cell cycle progression and other cellular events.

Physiological Functions of Skp2 in Cellular Homeostasis

Skp2's role extends beyond simple protein degradation; it is intricately involved in maintaining cellular balance and responding to various cellular signals. Its activity is crucial for normal cell function, and its aberrant expression or activity is frequently linked to disease states, particularly cancer.

Skp2 plays a central role in cell cycle progression, particularly in the transition from the G1 to the S phase. It achieves this by mediating the degradation of key cell cycle inhibitors, most notably p27Kip1 and p21Cip1. These proteins normally act to arrest the cell cycle by inhibiting cyclin-dependent kinases (CDKs). By targeting p27Kip1 and p21Cip1 for ubiquitination and degradation, Skp2 facilitates the activation of cyclin-CDK complexes, thereby promoting cell cycle entry and DNA replication. The accumulation of Skp2 is often observed in cancers, correlating with the degradation of these inhibitors and uncontrolled cell proliferation. SKPin C1, a known Skp2 inhibitor, has been shown to upregulate p27Kip1 and p21Cip1 protein levels by preventing Skp2-Cks1-mediated substrate recruitment, leading to G1 phase cell cycle arrest. merckmillipore.comfrontiersin.org Studies have shown that SKPin C1 treatment results in a significant increase in the proportion of cells in the G1 phase, while decreasing those in the G2/M phase, consistent with its role in cell cycle arrest. dovepress.com

Skp2's influence on cell survival and apoptosis is closely linked to its role in cell cycle control and its interaction with other signaling pathways. By regulating the degradation of proteins involved in cell death pathways, Skp2 can either promote or inhibit apoptosis. For instance, Skp2 can suppress p53-dependent apoptosis by outcompeting p53 for binding to p300, a critical acetyltransferase. This interaction perturbs p300-mediated p53 acetylation and stabilization, thereby dampening the p53-driven apoptotic response. researchgate.net Conversely, by promoting cell cycle progression, Skp2 can indirectly contribute to cell survival by preventing premature cell cycle arrest. Inhibiting Skp2, as demonstrated with SKPin C1, has been shown to trigger cell apoptosis in various cancer models, including metastatic melanoma and breast cancer. frontiersin.orgnih.gov This effect is often mediated through the accumulation of pro-apoptotic proteins or the restoration of pathways that promote cell death.

Skp2 also plays a role in the cellular response to DNA damage. It has been implicated in both homologous recombination (HR) and non-homologous end joining (NHEJ) repair pathways. Skp2 can influence the stability and activity of proteins involved in DNA repair, and its dysregulation can impair the cell's ability to effectively repair DNA lesions. For example, Skp2 can target proteins involved in DNA replication and repair for degradation, thereby modulating the cell's response to genotoxic stress. nih.gov While specific mechanisms are still under investigation, the involvement of Skp2 in DNA damage response highlights its broad impact on genomic stability and cell fate.

Contributions to Cellular Metabolism and Energy Homeostasis

While Skp2's primary roles are linked to cell cycle control, its dysregulation can indirectly influence cellular metabolism and energy homeostasis. Skp2 has been implicated in regulating metabolic pathways through the degradation of key metabolic enzymes and signaling proteins. For instance, Skp2 can target proteins involved in glycolysis and other metabolic processes for degradation, thereby affecting cellular energy production and nutrient utilization. Specific research detailing the direct impact of "Skp2 inhibitor 1" (compound 14i) on cellular metabolism and energy homeostasis is not extensively documented in the provided literature. However, general Skp2 inhibition has been associated with effects on pathways like Akt-mediated glycolysis, suggesting a broader metabolic influence that warrants further investigation for specific inhibitors like compound 14i.

Modulation of Cell Migration, Invasion, and Senescence

Skp2 plays a significant role in processes that drive cancer progression, including cell migration and invasion. By regulating the degradation of proteins involved in cell adhesion, extracellular matrix remodeling, and cytoskeletal dynamics, Skp2 can promote the invasive and metastatic capabilities of cancer cells. Research indicates that "this compound" (compound 14i) effectively inhibits cell migration and invasion, as demonstrated in studies involving MGC-803 cancer cells sioc-journal.cnnih.gov. These findings suggest that by targeting Skp2, compound 14i can impede the migratory and invasive potential of cancer cells, a critical step in metastasis.

Regarding senescence, Skp2's role in cell cycle regulation means its inhibition can lead to cell cycle arrest, which in some contexts can trigger cellular senescence. While Skp2 downregulation has been generally shown to induce senescence, specific research directly linking "this compound" (compound 14i) to the induction of senescence is limited in the available literature.

Interplay with Autophagic Processes

Autophagy is a cellular process involved in the degradation of damaged organelles and proteins, playing a role in cellular survival and homeostasis. The interplay between Skp2 and autophagy is complex and context-dependent. While Skp2 can influence the stability of certain proteins involved in autophagy, specific research detailing the direct impact of "this compound" (compound 14i) on autophagic processes is not found in the provided search results.

Aberrant Skp2 Expression and its Oncogenic Implications in Malignancies

Overview of Skp2 Overexpression in Diverse Cancer Types

Skp2 is frequently overexpressed in a wide array of human cancers, including but not limited to lung cancer, breast cancer, melanoma, multiple myeloma, and osteosarcoma sioc-journal.cnmedchemexpress.comresearchgate.netnih.govhodoodo.commdpi-res.com. This overexpression often correlates with more aggressive tumor phenotypes and poorer patient prognosis nih.govhodoodo.commdpi-res.commdpi.com. The elevated levels of Skp2 contribute to oncogenesis by promoting the degradation of tumor suppressors like p27 and p21, thereby facilitating uncontrolled cell proliferation and inhibiting apoptosis. "this compound" (compound 14i) targets this overexpressed protein by disrupting the Skp2-Cks1 interaction, a key step in the SCF complex's ligase activity nih.govsioc-journal.cnglpbio.comglpbio.com. Preclinical studies have shown that compound 14i exhibits potent anticancer effects in various cancer cell lines and in xenograft models, underscoring its potential utility against cancers characterized by Skp2 overexpression nih.govresearchgate.net.

Correlation of Dysregulated Skp2 with Tumor Progression and Prognosis

The dysregulation of Skp2, particularly its overexpression, is strongly linked to advanced tumor progression, increased resistance to therapy, and ultimately, a worse prognosis for cancer patients nih.govhodoodo.commdpi-res.commdpi.com. Skp2's ability to accelerate the cell cycle and suppress apoptosis by degrading critical cell cycle inhibitors directly fuels tumor growth and spread. By inhibiting Skp2, as demonstrated by "this compound" (compound 14i), researchers aim to restore the levels of these tumor suppressors, thereby halting cell cycle progression, inducing apoptosis, and potentially sensitizing tumors to other therapeutic modalities. The observed anticancer effects of compound 14i in preclinical xenograft models suggest its capacity to counteract tumor progression nih.govresearchgate.net.

Rationale for Pharmacological Inhibition of Skp2 as a Research Strategy

The critical role of Skp2 in promoting cancer cell proliferation, survival, and migration, coupled with its frequent overexpression in malignancies, establishes it as a highly attractive therapeutic target. Pharmacological inhibition of Skp2 offers a direct strategy to counteract its oncogenic functions. "this compound" (compound 14i), by disrupting the Skp2-Cks1 interaction, effectively stabilizes key tumor suppressors like p27, leading to cell cycle arrest and apoptosis nih.gov. Its demonstrated preclinical efficacy in inhibiting cancer cell growth and progression in xenograft models validates the rationale for developing Skp2 inhibitors. By targeting a fundamental mechanism driving cancer progression, Skp2 inhibitors like compound 14i represent a promising avenue for novel cancer therapies.

Research Findings and Data Tables

"this compound" (compound 14i) has demonstrated significant activity in preclinical studies targeting Skp2. Its primary mechanism involves disrupting the interaction between Skp2 and Cks1, a crucial step for SCFSkp2 ligase activity.

Target InteractionCompoundIC50 ValueReference(s)
Skp2-Cks1 InteractionThis compound2.8 μM nih.govsioc-journal.cnglpbio.comglpbio.com
PC-3 Cell ProliferationThis compound4.8 μM nih.gov
MGC-803 Cell ProliferationThis compound7.0 μM nih.gov

Cellular Effects of this compound (Compound 14i):

Cellular Process AffectedObserved EffectCell Line(s)Reference(s)
Cell MigrationInhibitionMGC-803 sioc-journal.cnnih.gov
Cell InvasionInhibitionMGC-803 nih.gov
ApoptosisInductionMGC-803 sioc-journal.cnnih.gov
Cell CycleArrest at G2/M phaseMGC-803 sioc-journal.cnnih.gov
Xenograft Tumor GrowthEffective anticancer effects observed in models without obvious toxicityPC-3, MGC-803 nih.govresearchgate.net

Note: While Skp2's broader roles in cellular metabolism, senescence, and autophagy are recognized, specific detailed research findings directly linking "this compound" (compound 14i) to these processes were not extensively available in the reviewed literature.

Compound List

this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23ClN4O B10856532 Skp2 inhibitor 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23ClN4O

Molecular Weight

406.9 g/mol

IUPAC Name

2-chloro-N-[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]acetamide

InChI

InChI=1S/C23H23ClN4O/c24-15-21(29)26-19-11-13-28(14-12-19)20-16-25-22(17-7-3-1-4-8-17)23(27-20)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2,(H,26,29)

InChI Key

MKWLNXUIWPRODH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCl)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Molecular Mechanisms of Skp2 Inhibitor 1 Action

Direct Inhibition of Skp2-Protein Interactions

The assembly and function of the SCF-Skp2 complex rely on a series of specific protein-protein interactions. Small molecule inhibitors have been developed to physically obstruct these interfaces, thereby neutralizing the E3 ligase activity.

Disruption of Skp2-Skp1 Association (e.g., exemplified by SZL-P1-41/Compound #25)

The interaction between Skp2 and Skp1 is fundamental for the formation of the functional SCF E3 ligase complex. tmc.edu Skp2 utilizes its F-box motif to bind to Skp1, which acts as a bridge to the rest of the SCF scaffold. tmc.eduresearchgate.net Inhibitors that prevent this association effectively dismantle the entire complex.

A prominent example is SZL-P1-41, also known as Compound #25. selleckchem.comnih.gov This small molecule was identified through structure-based virtual screening designed to target the Skp2-Skp1 binding interface. nih.govnih.gov Research has shown that SZL-P1-41 directly binds to Skp2 and sterically hinders its association with Skp1. selleckchem.comnih.gov This action selectively suppresses the E3 ligase activity of the Skp2-containing SCF complex without affecting other SCF complexes. rndsystems.com The molecular basis for this inhibition lies in the specific binding of SZL-P1-41 to key residues within Skp2, namely Trp97 and Asp98, which are critical for the Skp1 interaction. tmc.edunih.gov By occupying this binding pocket, SZL-P1-41 prevents the assembly of a functional E3 ligase, leading to the stabilization of Skp2 substrates like p27 and Akt. rndsystems.commdpi.com

CompoundMechanism of ActionTarget Residues on Skp2Consequence
SZL-P1-41 (Compound #25) Binds directly to Skp2, preventing its interaction with Skp1. selleckchem.comnih.govTrp97, Asp98 tmc.edunih.govInhibition of SCF-Skp2 E3 ligase activity. selleckchem.com

Interference with Skp2-Cks1 (Cyclin-dependent Kinase Subunit 1) Interaction (e.g., exemplified by SKPin C1)

For the ubiquitination of certain substrates, notably the cyclin-dependent kinase inhibitor p27, Skp2 requires an accessory protein called Cks1. mdpi.commerckmillipore.comnih.gov Cks1 acts as an adaptor, bridging the interaction between Skp2 and the phosphorylated substrate, thereby facilitating its degradation. mdpi.com Targeting the Skp2-Cks1 interface represents another strategy for direct inhibition.

SKPin C1 is a rhodanine (B49660) derivative that functions by preventing the recruitment of substrates mediated by the Skp2-Cks1 complex. merckmillipore.com While it does not appear to disrupt the physical binding of Skp2 to Cks1, its activity is dependent on the presence of Cks1. nih.gov SKPin C1 is thought to fit into a molecular pocket at the Skp2-Cks1 interface, which in turn blocks the subsequent binding of substrates like p27. nih.gov This leads to an upregulation of cellular p21 and p27 levels. merckmillipore.com Another compound, identified as Skp2 inhibitor 1 (compound 14i), has been shown to disrupt the Skp2-Cks1 interaction with an IC50 of 2.8 μM. glpbio.com

CompoundMechanism of ActionIC50Consequence
SKPin C1 Prevents Skp2-Cks1-mediated substrate recruitment. merckmillipore.comnih.govN/AUpregulation of p21 and p27. merckmillipore.com
This compound (compound 14i) Disrupts Skp2-Cks1 interaction. glpbio.com2.8 μM glpbio.comInhibition of Skp2 activity.

Blockade of Skp2-Substrate Binding (e.g., Skp2-p27 interaction by SKPin C1)

The most direct way to prevent the degradation of a specific Skp2 target is to block its binding to the substrate recognition site of Skp2. The interaction between Skp2 and the tumor suppressor p27 is a well-validated therapeutic target. researchgate.netaacrjournals.org

SKPin C1 was specifically identified through in-silico screening against the p27 binding pocket on Skp2. researchgate.netnih.govfrontiersin.org It selectively targets this Skp2-p27 interaction interface, physically preventing their association. nih.govfrontiersin.org This blockade directly inhibits the Skp2-mediated ubiquitination and subsequent degradation of p27. researchgate.netnih.govselleckchem.com As a result, p27 protein levels accumulate within the cell, leading to cell cycle arrest, typically at the G1 phase. researchgate.netfrontiersin.orgresearchgate.net This mechanism of action has been demonstrated to inhibit the proliferation of various cancer cell lines. nih.govresearchgate.net

Indirect Modulation of Skp2 Activity or Expression

Beyond directly targeting the Skp2 protein, its oncogenic function can also be curtailed by interfering with upstream pathways that regulate its activity or expression.

Inhibition of Upstream Regulatory Pathways Affecting Skp2

The activity of the SCF-Skp2 E3 ligase is not constitutive but is tightly controlled by post-translational modifications of its components. One such critical modification is neddylation.

The SCF complex's E3 ligase activity is dependent on the covalent attachment of a ubiquitin-like protein, NEDD8, to the Cullin-1 (Cul-1) subunit—a process known as neddylation. frontiersin.org This modification induces a conformational change in the complex that is essential for its ubiquitin ligase function. The neddylation process itself is controlled by a cascade of enzymes, beginning with the NEDD8-activating enzyme (NAE). frontiersin.orgnih.gov

MLN4924 (Pevonedistat) is a small molecule inhibitor of NAE. frontiersin.orgmdpi.com By specifically inhibiting this enzyme, MLN4924 prevents the neddylation of Cul-1. frontiersin.org The absence of neddylation renders the SCF-Skp2 complex inactive. frontiersin.org This leads to the accumulation of Skp2 substrates, such as p21 and p27, which in turn induces cell-cycle arrest and apoptosis in cancer cells. elsevierpure.com Therefore, MLN4924 acts as an indirect inhibitor of Skp2 function by targeting a critical upstream regulatory step required for the activation of the entire E3 ligase complex. frontiersin.orgnih.gov

CompoundMechanism of ActionTarget EnzymeConsequence
MLN4924 (Pevonedistat) Inhibits Cullin neddylation. frontiersin.orgelsevierpure.comNEDD8-activating enzyme (NAE) frontiersin.orgnih.govInactivation of the SCF-Skp2 complex and accumulation of substrates. frontiersin.org
Modulation of Deubiquitinating Enzymes Affecting Skp2 Stability (e.g., USP14 inhibition by b-AP15)

The stability of the Skp2 protein is a dynamic process, regulated by a balance between ubiquitination, which flags it for degradation, and deubiquitination, which salvages it. Deubiquitinating enzymes (DUBs) play a crucial role in this process by removing ubiquitin chains, thereby stabilizing Skp2. Consequently, inhibiting these DUBs presents a viable strategy for indirectly targeting Skp2.

Several DUBs have been reported to deubiquitylate Skp2, including USP2, USP10, USP13, and USP14. nih.gov The small molecule b-AP15 has been identified as an inhibitor of two deubiquitinating enzymes associated with the proteasome: Ubiquitin-specific-processing protease 14 (USP14) and Ubiquitin C-terminal hydrolase L5 (UCHL5). nih.gov By inhibiting USP14, b-AP15 prevents the deubiquitination of Skp2, leading to its degradation. nih.gov This post-translational downregulation of Skp2 results in the accumulation of its substrates, such as the cell cycle inhibitor p27, which contributes to the anti-tumor effects observed with b-AP15 treatment. nih.gov

Transcriptional or Translational Regulation of Skp2 (e.g., by safranal (B46814) or prodigiosin)

Another indirect mechanism for inhibiting Skp2 function is to suppress its synthesis at the transcriptional or translational level. Several natural compounds have been shown to exert their anticancer effects by downregulating the expression of the SKP2 gene.

Prodigiosin (B1679158) , a bacterial tripyrrole pigment, has been demonstrated to increase the levels of the tumor suppressor p27Kip1 by transcriptionally repressing SKP2. nih.govnih.gov Studies in human lung adenocarcinoma cells revealed that prodigiosin treatment significantly lowered Skp2 mRNA levels and inhibited the activity of the SKP2 gene promoter. nih.gov This transcriptional suppression leads to the stabilization of p27Kip1, which is a critical component of prodigiosin's antiproliferative activity. nih.govnih.gov The mechanism appears to involve the inhibition of the Protein Kinase B (PKB/Akt) pathway. nih.govnih.gov

Safranal , a monoterpene aldehyde found in saffron, also suppresses the re-proliferation of quiescent prostate cancer cells by downregulating Skp2. frontiersin.orgnih.gov Research indicates that safranal significantly reduces both the mRNA and protein levels of Skp2. frontiersin.org This effect is thought to occur through the deregulation of the transcriptional activity of key transcription factors like E2F1 and NF-κB, which are known to drive Skp2 expression. frontiersin.orgnih.gov The inhibitory action of safranal on Skp2 transcription is linked to the downregulation of AKT phosphorylation and the inhibition of NF-κB signaling pathways. frontiersin.orgnih.gov

Feedback Loop Interruption (e.g., Akt-Skp2 signaling)

Skp2 is involved in complex cellular signaling networks, including positive feedback loops that sustain oncogenic signaling. A prominent example is the interplay between Skp2 and the serine/threonine kinase Akt. The PI3K/Akt signaling pathway is a known upstream regulator that promotes the transcription of the SKP2 gene. nih.gov In turn, Skp2 can regulate Akt activation through K63-linked polyubiquitination, which promotes Akt's translocation to the cell membrane and its subsequent activation.

This creates a positive feedback loop where Akt activation leads to increased Skp2 expression, and Skp2, in turn, enhances Akt signaling. This reciprocal activation contributes to cancer cell proliferation and survival. Inhibitors that disrupt this loop can effectively attenuate these oncogenic signals. For instance, resistance to PI3K inhibitors has been linked to a feedback mechanism involving the reactivation of AKT in a Skp2-dependent manner. rsc.org Therefore, Skp2 inhibitors that break this cycle can disrupt this resistance mechanism and restore sensitivity to other targeted therapies.

Methodologies for Identifying and Characterizing this compound

The discovery and development of specific Skp2 inhibitors rely on a range of sophisticated methodologies, from computational prediction to experimental validation of their binding and functional effects.

Computational Drug Discovery Approaches (e.g., in silico virtual screening)

In silico virtual screening has emerged as a powerful and efficient tool for identifying novel Skp2 inhibitors. This computational approach involves screening large chemical databases for molecules that are predicted to bind to specific pockets on the Skp2 protein, thereby disrupting its critical protein-protein interactions.

One common strategy is to target the interface between Skp2 and its binding partners, such as Skp1 or p27. For example, a structure-based virtual screening of over 120,000 compounds led to the identification of SZL-P1-41 (also known as compound #25), which binds to the F-box domain of Skp2 and prevents its interaction with Skp1. Similarly, other inhibitors, referred to as Skp2E3LIs, were identified by targeting the Skp2/Cks1 complex using molecular docking. Another inhibitor, SKPin C1, was discovered through in silico screening against the p27-binding pocket of Skp2. These computational methods accelerate the initial discovery phase by narrowing down the number of candidate compounds that need to be validated experimentally. frontiersin.org

High-Throughput Screening Platforms for Inhibitor Identification

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify molecules that inhibit Skp2 function. These platforms often utilize biochemical assays designed to measure specific molecular interactions required for Skp2's E3 ligase activity.

A key interaction to target is the binding of Skp2 to its accessory protein, Cks1, which is essential for the recognition and ubiquitination of p27. Several HTS assays have been developed to find inhibitors of this Skp2-Cks1 interaction. These include homogeneous time-resolved fluorescence (HTRF) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technologies. nih.gov These assays are highly sensitive and can be automated to screen tens of thousands of compounds per day, enabling the efficient identification of "hit" compounds that can be further developed into potent and specific Skp2 inhibitors. nih.gov

Biophysical Techniques for Binding Characterization

Once potential inhibitors are identified, biophysical techniques are essential to confirm direct binding to the target protein and to characterize the thermodynamics and kinetics of the interaction. These methods provide crucial evidence that a compound's biological effect is a direct result of engaging with Skp2.

Several biophysical methods have been employed to validate Skp2 inhibitors:

Differential Scanning Fluorimetry (DSF): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the Skp2-Cks1 complex in the presence of an inhibitor, such as compound C1, confirms a direct binding interaction. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure binding kinetics (association and dissociation rates) and affinity in real-time. It has been used to confirm that computationally identified compounds bind directly to the Skp2-Cks1 protein complex. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry, enthalpy, and entropy. ITC has been used to measure the binding affinity of various components of the Skp2 complex, such as the interaction between a Skp2 fragment and the CDK2-cyclin A complex. nih.govaacrjournals.org

These techniques are critical for validating hits from initial screens and for guiding the structure-activity relationship (SAR) studies needed to optimize lead compounds. nih.gov

Biochemical Assays for E3 Ligase Activity Assessment

The evaluation of this compound and other similar molecules relies on a variety of biochemical assays designed to measure the E3 ubiquitin ligase activity of the SCF-Skp2 complex. These assays are crucial for determining the potency and mechanism of action of potential inhibitors. They can be broadly categorized into in vitro ubiquitination assays, protein-protein interaction assays, and cell-based functional assays.

In Vitro Ubiquitination Assays

Direct assessment of SCF-Skp2 E3 ligase activity is often performed using in vitro ubiquitination assays. nih.govnih.gov These reconstituted systems include the essential components of the ubiquitination cascade: ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), the E3 ligase complex (SCF-Skp2), and a specific substrate, such as p27 or Akt. nih.govnih.gov The reaction is initiated by the addition of ATP, which drives the enzymatic cascade. nih.gov

In these assays, the inhibitory effect of a compound is measured by its ability to prevent the ubiquitination of the substrate. The reaction products are typically analyzed by immunoblotting (Western blotting), using antibodies specific to the substrate to detect a characteristic high-molecular-weight smear or ladder pattern indicative of polyubiquitination. nih.gov A reduction in this ubiquitination signal in the presence of an inhibitor demonstrates its efficacy in suppressing the E3 ligase activity. nih.gov For example, in vitro ubiquitination assays have been used to show that specific Skp2 inhibitors can prevent the ubiquitination of substrates like p27 and Akt. nih.gov

Protein-Protein Interaction Assays

Many Skp2 inhibitors function by disrupting the crucial protein-protein interactions (PPIs) necessary for the assembly and function of the SCF-Skp2 complex. tmc.edu Biochemical assays are therefore employed to screen for and validate compounds that interfere with these interactions.

GST Pull-Down Assays: This technique is used to assess the binding between different components of the SCF complex. For instance, to test if an inhibitor prevents the Skp2-Skp1 interaction, recombinant GST-tagged Skp2 can be incubated with Skp1 in the presence or absence of the inhibitor. nih.gov The complex is then "pulled down" from the solution using glutathione (B108866) beads. A successful inhibitor would result in a reduced amount of Skp1 co-precipitating with GST-Skp2, as visualized by immunoblotting. nih.gov This method was instrumental in identifying compounds that specifically prevent the formation of the Skp2-Skp1 complex. nih.gov

AlphaScreen Assays: The Amplified Luminescent Proximity Homestead Assay (AlphaScreen) is a high-throughput method used to discover small-molecule inhibitors of PPIs, such as the Skp2-Cks1 interaction. researchgate.net Cks1 is an essential adaptor protein required for Skp2 to recognize and bind its substrate, p27. researchgate.netmerckmillipore.com In this assay, Skp2 and Cks1 are tagged with donor and acceptor beads, respectively. When Skp2 and Cks1 interact, the beads are brought into close proximity, generating a luminescent signal. An inhibitor that disrupts this interaction will cause a decrease in the signal, allowing for rapid screening of chemical libraries. researchgate.net

Cell-Based Assays

To confirm that the inhibition of E3 ligase activity observed in vitro translates to a functional effect in a cellular context, cell-based assays are employed.

Substrate Stabilization Assays: A primary function of the SCF-Skp2 complex is to target the tumor suppressor p27 for degradation. tmc.edu Therefore, a common method to assess Skp2 inhibition in cells is to measure the levels of p27. Treatment of cancer cell lines with effective Skp2 inhibitors leads to an accumulation of p27 protein, which can be readily detected by immunoblotting. merckmillipore.com

Reporter-Based Degradation Assays: More advanced cell-based assays utilize reporter systems to monitor substrate degradation. For example, the Redistribution® Assay uses a fusion protein of a constitutively degraded mutant of p27 (p27Kip1(T187D)) and Green Fluorescent Protein (GFP). thermofisher.com In untreated cells, this reporter protein is continuously degraded by the SCF-Skp2 ligase and the proteasome, resulting in low fluorescence. thermofisher.com When cells are treated with a Skp2 inhibitor (or a general proteasome inhibitor like MG-132), the degradation of the p27-GFP reporter is blocked, leading to its accumulation in the nucleus and a measurable increase in green fluorescence. thermofisher.com This provides a quantitative readout of Skp2 E3 ligase activity within living cells. thermofisher.com

The following table summarizes the key biochemical assays used to assess Skp2 E3 ligase activity.

Assay TypePrincipleKey MeasurementExample Application
In Vitro Ubiquitination Reconstituted enzymatic reaction with E1, E2, E3 complex, substrate (e.g., p27), and ATP. nih.govnih.govDetection of polyubiquitinated substrate via immunoblotting. nih.govDetermining if an inhibitor directly blocks the enzymatic transfer of ubiquitin to a substrate. nih.gov
GST Pull-Down Assay Measures the direct binding between two proteins (e.g., GST-Skp2 and Skp1). nih.govAmount of co-precipitated protein detected by immunoblotting.Validating inhibitors that disrupt the interaction between Skp2 and Skp1. nih.gov
AlphaScreen Assay Proximity-based assay using donor and acceptor beads to detect protein-protein interactions (e.g., Skp2-Cks1). researchgate.netLuminescent signal intensity, which decreases upon interaction disruption.High-throughput screening for inhibitors of the Skp2-Cks1 interaction. researchgate.net
Substrate Stabilization Cellular assay measuring the level of a downstream Skp2 substrate. merckmillipore.comIncreased protein levels of p27 or p21 detected by immunoblotting.Confirming inhibitor activity in a cellular context by observing accumulation of target proteins. merckmillipore.com
Reporter Degradation Assay Live-cell imaging of a fluorescently-tagged Skp2 substrate (e.g., p27-GFP). thermofisher.comIncreased fluorescence intensity due to the accumulation of the reporter protein. thermofisher.comQuantifying the inhibition of substrate degradation in living cells. thermofisher.com

Cellular and Molecular Consequences of Skp2 Inhibition by Skp2 Inhibitor 1

Regulation of Key Cell Cycle Regulators

Skp2 is a crucial regulator of the cell cycle, primarily by controlling the stability of several cell cycle inhibitors. Its inhibition leads to the accumulation of these inhibitors, thereby impacting cell cycle progression.

The SCFSkp2 complex is responsible for the ubiquitination and degradation of multiple CKIs, which are critical negative regulators of cell cycle progression. Skp2 inhibitor 1, by inhibiting Skp2, leads to the stabilization and accumulation of these CKIs.

Skp2 is a primary mediator of p27 (CDKN1B) degradation. Phosphorylation of p27 at Thr187 by cyclin E-CDK2 creates a binding site for Skp2, facilitating its ubiquitination and subsequent proteasomal degradation. This process is essential for the G1/S phase transition. Studies have shown that Skp2 inhibition, including treatment with specific inhibitors like SKPin C1, leads to a significant increase in p27 protein levels due to decreased ubiquitination and degradation scielo.brspandidos-publications.comdovepress.comresearchgate.net. This accumulation of p27 protein is a key event that contributes to cell cycle arrest. For instance, in uveal melanoma cells treated with SKPin C1, SKP2 inhibition resulted in a decrease in p27 ubiquitylation, leading to p27 accumulation and G1 phase arrest dovepress.com. Similarly, in osteosarcoma cells, Skp2 depletion led to increased p27 expression spandidos-publications.com.

Beyond p27, Skp2 also targets other CKIs, including p21 (CDKN1A) and p57 (CDKN1C), for degradation nih.govfrontiersin.orgpnas.orgnih.govnih.govharvard.edu. While the degradation of p21 by Skp2 might be less strictly dependent on phosphorylation compared to p27, Skp2 still plays a role in regulating its stability, particularly during the S phase nih.gov. Inhibition of Skp2 has been observed to increase p21 protein levels, contributing to cell cycle arrest researchgate.netpnas.org. Skp2-mediated ubiquitylation of p57 has also been reported, indicating its role in regulating this CKI as well harvard.edu. The accumulation of these CKIs upon Skp2 inhibition reinforces the cell cycle arrest phenotype.

The accumulation of CKIs due to Skp2 inhibition directly impacts the cell cycle, leading to arrest at specific phases.

The most consistently observed outcome of Skp2 inhibition is the induction of G0/G1 phase cell cycle arrest. This is primarily attributed to the stabilization of p27 and p21, which inhibit cyclin-CDK complexes (such as cyclin E-CDK2 and cyclin A-CDK2) that are essential for the G1 to S phase transition scielo.brfrontiersin.orgnih.gov. For example, treatment with SKPin C1 in multiple myeloma cells led to an increase in G1 phase cells and a corresponding decrease in S and G2/M phases scielo.br. Similarly, Skp2 depletion in osteosarcoma cells induced a significant G0/G1 arrest, with the G0/G1 phase fraction increasing from 50.72% to 79.58% in MG-63 cells spandidos-publications.com.

The degradation of p27 and p21 by Skp2 is a critical step for the progression from G1 into S phase spandidos-publications.comfrontiersin.orgnih.govnih.gov. By inhibiting Skp2, the degradation of these CKIs is prevented, thereby blocking the G1/S transition and effectively causing an S-phase arrest or preventing entry into S-phase. While G0/G1 arrest is the primary consequence of CKI accumulation, the failure to degrade these inhibitors directly impedes the initiation of DNA synthesis, leading to an S-phase block. Studies have noted that SKPin C1 treatment decreased the proportion of cells in S and G2/M phases, consistent with an arrest prior to or at the G1/S boundary scielo.br.

Data Tables

The following tables summarize the key substrates of Skp2 and the observed effects of Skp2 inhibition on cell cycle phase distribution.

Table 1: Key Substrates of Skp2

Substrate NameGene NameRole in Cell Cycle Regulation
p27 (Kip1)CDKN1BCyclin-dependent kinase inhibitor; inhibits CDK2/cyclin E and CDK2/cyclin A complexes.
p21 (Cip1/Waf1)CDKN1ACyclin-dependent kinase inhibitor; inhibits CDK1/cyclin B, CDK2/cyclin E, and CDK2/cyclin A.
p57 (Kip2)CDKN1CCyclin-dependent kinase inhibitor; inhibits CDK2/cyclin E and CDK2/cyclin A complexes.
Cyclin DCCND familyRegulatory subunit of CDK4/6, promotes G1/S transition.
Cyclin ECCNE familyRegulatory subunit of CDK2, promotes G1/S transition.
E2F1E2F1Transcription factor regulating genes involved in S-phase entry and DNA replication.
FOXO1/FOXO3FOXO1/FOXO3Transcription factors involved in cell cycle arrest, apoptosis, and DNA repair.

Table 2: Effects of Skp2 Inhibition on Cell Cycle Phase Distribution

Treatment/MethodCell Type/ModelObserved Effect on Cell Cycle DistributionReference
SKPin C1 (Skp2 inhibitor)Multiple MyelomaIncreased G1 phase; Decreased S and G2/M phases. scielo.br
Skp2 siRNAOsteosarcoma (MG-63)G0/G1 arrest; G0/G1 phase fraction increased from 50.72% (control siRNA) to 79.58% (Skp2 siRNA). spandidos-publications.com
Skp2 siRNAEndometrial CarcinomaInduced cell cycle arrest in the G2/M phase (note: this differs from G0/G1 arrest commonly seen with CKI accumulation). spandidos-publications.com
SKPin C1 (Skp2 inhibitor)Uveal MelanomaIncreased G1 phase proportion; Decreased G2/M phase proportion, indicating G1 phase arrest. dovepress.com
Imatinib/GNF-5 (indirect Skp2 inhibition)Hepatocellular CarcinomaInduced G0/G1 cell cycle arrest. frontiersin.org

Compound List

This compound: Also known as compound 14i or MUN12631. It is a potent and selective inhibitor of the Skp2-Cks1 interaction.

SKPin C1: A small molecule inhibitor of Skp2, used in studies demonstrating Skp2 inhibition's effects on cell cycle and p27 levels.

Induction of Cell Cycle Arrest Phases

Induction of Programmed Cell Death Pathways

Skp2 inhibition can trigger programmed cell death, primarily through the induction of apoptosis and, in some contexts, by promoting cellular senescence.

Mechanisms of Apoptosis Induction

The induction of apoptosis by Skp2 inhibition involves multiple mechanisms, including the activation of the caspase cascade and the modulation of key cell death regulatory pathways.

Caspase Cascade Activation

Upon Skp2 inhibition, cellular apoptosis can be initiated through the activation of the caspase cascade, a series of proteases essential for executing the apoptotic program. For instance, treatment with the Skp2 inhibitor SKPin C1 in multiple myeloma cells led to increased levels of cleaved caspase-3, a key executioner caspase, indicating the induction of apoptosis nih.govscielo.br. Similarly, Skp2 antisense treatment in oral cancer cells has been reported to induce apoptosis cascade events, including the activation of caspases 3, 8, and 9 mdpi.com. Skp2 also promotes the degradation of the tumor suppressor protein PDCD4, which is involved in apoptosis; thus, Skp2-mediated PDCD4 suppression inhibits apoptosis uniprot.org.

Table 1: Effect of Skp2 Inhibition on Apoptosis Induction

Compound/MethodCell Type/ModelObserved Effect on ApoptosisKey Mediators/MarkersCitation
SKPin C1Multiple Myeloma (U266, RPMI 8226)Triggered apoptosisIncreased cleaved caspase-3 protein levels nih.govscielo.br
Skp2 antisenseOral cancer cellsInduced apoptosis cascade eventsActivation of caspase 3/8/9 mdpi.com
Skp2 inhibitionBreast cancer cellsInhibited cell apoptosisPDCD4 suppression uniprot.org
Modulation of p53-Dependent and p53-Independent Apoptotic Pathways

Skp2 influences apoptosis by interacting with critical regulators, including the tumor suppressor protein p53. Skp2 can sequester the acetyltransferase p300, thereby hindering p53 acetylation and its subsequent transactivation of pro-apoptotic genes such as p21, PUMA, and Bax nih.govmolbiolcell.orgnih.govnih.gov. By disrupting this interaction, Skp2 inhibition can enhance p53-mediated apoptosis nih.gov. Conversely, Skp2 also targets PDCD4 for degradation, a process that, when inhibited, can restore PDCD4's pro-apoptotic function uniprot.org. In certain cellular contexts, Skp2 inhibition can lead to apoptosis through p53-independent mechanisms, with Skp2 deficiency prompting p53-independent cellular senescence and apoptosis researchgate.net.

Contribution to Cellular Senescence

Inhibition of Skp2 activity can also induce cellular senescence, a state of stable cell cycle arrest characterized by distinct morphological and biochemical changes. This senescence induction can occur independently of the p53 pathway researchgate.netnih.govuniv-smb.fr. For example, Skp2 inactivation or the use of Skp2 inhibitors has been shown to trigger cellular senescence in various cancer models, including those with impaired p53 function, often relying on the accumulation of cell cycle inhibitors like p27 and p21 researchgate.netnih.govuniv-smb.fr. Skp2 inactivation can induce senescence in p53/Pten-deficient cells, highlighting a p53-independent mechanism researchgate.netnih.govuniv-smb.fr. Furthermore, Skp2 inactivation and oncogenic-stress-driven senescence have been shown to depend on factors such as Atf4, p27, and p21 nih.govuniv-smb.fr. Skp2 knockdown in p53-deficient human breast cancer cell lines has also been observed to induce senescence in a pRb-dependent manner, mediated by p27 accumulation nih.gov.

Table 2: Skp2 Inhibition and Cellular Senescence

Compound/MethodCell Type/ModelObserved Effect on SenescenceKey Mediators/MarkersCitation
Skp2 inactivationVarious cancer cells (e.g., p53/Pten-deficient)Induced cellular senescencep27, p21 accumulation; p53-independent researchgate.netnih.govuniv-smb.fr
ButylidenephthalideHuman glioblastomaInduced cell senescenceIncreased p16, p21 expression oncotarget.com
Skp2 knockdownHuman breast cancer cell lines (p53-deficient)Induced senescence (pRb-dependent)p27 accumulation nih.gov

Impact on Cellular Proliferation Kinetics

Skp2 plays a pivotal role in regulating cell cycle progression. Its inhibition consequently impacts cellular proliferation rates and the ability of cells to form colonies.

Inhibition of Cell Growth and Colony Formation

Skp2 is a critical regulator of cell cycle progression, largely by facilitating the degradation of cyclin-dependent kinase inhibitors (CKIs) such as p27 and p21 mdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgdovepress.com. Consequently, the inhibition of Skp2 leads to the accumulation of these CKIs, resulting in cell cycle arrest, most commonly observed in the G1 phase nih.govscielo.brfrontiersin.orgdovepress.comnih.gov. This cell cycle arrest translates directly to reduced cell proliferation and inhibited cell growth. For instance, SKPin C1 has demonstrated efficacy in inhibiting the viability and proliferation of multiple myeloma cells nih.govscielo.br, uveal melanoma cells dovepress.com, and lung cancer cells frontiersin.org. Studies employing various Skp2 inhibitors, including SKPin C1, FKA, and curcumin, consistently report a dose-dependent inhibition of cell proliferation across diverse cancer types oncotarget.comfrontiersin.orgdovepress.comresearchgate.net. Furthermore, colony formation assays have indicated that Skp2 inhibition diminishes the capacity of cells to establish colonies, underscoring its impact on long-term proliferative potential dovepress.com.

Table 3: Skp2 Inhibition and Cell Cycle Arrest

Compound/MethodCell Type/ModelObserved Effect on Cell CycleKey Mediators/MarkersCitation
SKPin C1Uveal Melanoma (MUM2B, OM431)Induced G1 phase arrestAccumulation of p27 protein dovepress.com
SKPin C1Multiple Myeloma (U266, RPMI 8226)Slowed cell cycleIncreased p27 protein levels nih.govscielo.br
Skp2 knockdownU937 cellsMarked arrest in G0/G1 phaseIncreased p53, decreased Akt/GSK3β signaling medsci.org

Alterations in Cellular Signaling Networks and Processes

This compound exerts its effects by modulating key cellular signaling pathways and processes, impacting cellular metabolism and survival.

Modulation of PI3K/Akt/mTOR Pathway Activity

Skp2 plays a role in regulating cellular survival and metabolism, often through pathways like PI3K/Akt. Research indicates that Skp2 inhibition, exemplified by compound 14i, can suppress Akt-mediated glycolysis researchgate.net. This finding suggests that this compound influences the PI3K/Akt signaling cascade, a critical pathway involved in cell growth, survival, and metabolism.

Influence on E2F1 Transcription Factor Activity

Skp2 is known to target and promote the degradation of key cell cycle regulators, including cyclin E and p27 Kip1, which are downstream effectors influenced by the E2F1 transcription factor researchgate.netresearchgate.netacs.org. However, specific evidence detailing the direct influence of this compound on the activity of the E2F1 transcription factor itself was not found in the analyzed literature.

Effects on DNA Repair Pathway Components (e.g., NBS1, Ku70)

The ubiquitin-proteasome system (UPS), in which E3 ligases like Skp2 are integral components, can act as a bridge between cellular metabolism and DNA damage response (DDR) pathways by regulating enzymes involved in both processes researchgate.net. While Skp2 inhibition has been linked to affecting MLKL degradation, which is relevant to chemoresistance researchgate.net, specific details regarding the impact of this compound on canonical DNA repair pathway components such as NBS1 or Ku70 were not elaborated upon in the provided search results.

Modulation of Cellular Metabolism (e.g., Glycolysis)

This compound has been specifically shown to suppress glycolysis that is mediated by Akt researchgate.net. Furthermore, broader research on Skp2 inhibitors suggests a potential to shift tumor cell metabolism from glycolysis towards the tricarboxylic acid (TCA) cycle, thereby inducing tumor cell growth inhibition researchgate.net. This highlights this compound's role in altering cellular metabolic reprogramming, a hallmark of cancer.

Regulation of Autophagy-Related Proteins (e.g., Beclin1)

Information concerning the specific effects of this compound on autophagy-related proteins, such as Beclin1, was not detailed within the provided search results. While other compounds have been reported to impact autophagy signaling pathways researchgate.net, direct evidence linking this compound to the regulation of these specific proteins is absent in the analyzed literature.

Summary of Potency

This compound (compound 14i) exhibits potent activity against the Skp2-Cks1 interaction and in cancer cell lines, as summarized below:

Target/Cell LineIC50 Value
Skp2-Cks1 Interaction2.8 μM
PC-3 Cells4.8 μM
MGC-803 Cells7.0 μM

Compound Information

This compound (also known as compound 14i, MUN12631)

Chemical Name: 2-chloro-N-(1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl)acetamide

CAS Number: 2760612-63-1

Molecular Formula: C23H23ClN4O

Molecular Weight: 406.91

Changes in Epithelial-Mesenchymal Transition (EMT) Markers

The epithelial-mesenchymal transition (EMT) is a crucial biological process characterized by the loss of epithelial cell polarity and cell-cell adhesion, and the acquisition of migratory and invasive properties, hallmarks of mesenchymal cells. This transition is a significant driver of cancer progression, metastasis, and therapeutic resistance. S-phase kinase-associated protein 2 (Skp2), an E3 ubiquitin ligase component, plays a pivotal role in regulating cellular processes, including cell cycle progression and protein degradation. Emerging research highlights Skp2's involvement in promoting EMT, and consequently, its inhibition has been shown to reverse or suppress EMT phenotypes by modulating key EMT markers.

Studies investigating the effects of Skp2 inhibition, whether through genetic depletion (e.g., using Skp2 siRNA) or pharmacological agents, consistently demonstrate significant alterations in the expression profiles of EMT markers. These alterations typically involve the restoration of epithelial characteristics and the suppression of mesenchymal traits.

Impact on Epithelial Markers: A primary indicator of EMT reversal is the re-expression or upregulation of epithelial markers. Skp2 inhibition has been observed to significantly increase the expression of the epithelial marker E-cadherin nih.govmdpi.comnih.govresearchgate.net. E-cadherin is a critical cell adhesion molecule whose loss is a hallmark of EMT. Its restoration upon Skp2 inhibition suggests a re-establishment of cell-cell junctions and a shift away from the mesenchymal phenotype. Additionally, ZO-1, another tight junction protein associated with epithelial cell integrity, has also been shown to be promoted by Skp2 knockdown nih.gov.

Impact on Mesenchymal Markers: Concurrently, Skp2 inhibition leads to the downregulation or suppression of various mesenchymal markers. These include:

Vimentin (B1176767): A key intermediate filament protein associated with mesenchymal cells, vimentin expression is markedly decreased following Skp2 inhibition nih.govmdpi.comnih.govjcancer.orgtandfonline.com.

N-cadherin: Another cell adhesion molecule that typically replaces E-cadherin during EMT, N-cadherin levels are reduced upon Skp2 inhibition mdpi.comnih.govjcancer.orgtandfonline.com.

Snail and Slug: These are transcription factors that are central regulators of EMT, primarily by repressing E-cadherin expression. Studies have shown that Skp2 inhibition leads to a significant decrease in the expression of both Snail and Slug nih.govnih.govjcancer.orgtandfonline.com. Specifically, Skp2 has been implicated in stabilizing Twist protein, another EMT-inducing transcription factor, suggesting that Skp2 inhibition may indirectly affect Twist expression or function mdpi.comresearchgate.net.

Zeb1: This transcription factor is also a potent inducer of EMT and has been observed to be downregulated upon Skp2 inhibition mdpi.comtandfonline.com.

S100A4: This protein, associated with cell motility and invasion, is also reduced following Skp2 knockdown mdpi.com.

The coordinated modulation of these markers—upregulation of epithelial markers and downregulation of mesenchymal markers—indicates that inhibiting Skp2 can effectively reverse or suppress the EMT phenotype, thereby potentially reducing cancer cell migration, invasion, and metastasis.

Summary of Research Findings:

Research utilizing various approaches, including gene silencing via siRNA and treatment with specific inhibitors like Raddeanin A (RA), Galangin (GLN), and Compound 25, has consistently demonstrated the impact of Skp2 inhibition on EMT markers. For instance, in paclitaxel-resistant breast cancer cells, depletion of Skp2 led to a significant increase in E-cadherin and a decrease in Vimentin, Snail, and Slug nih.gov. Similarly, in glioblastoma cells, suppression of Skp2 expression by Raddeanin A was associated with a decrease in Vimentin, N-cadherin, and Snail jcancer.orgresearchgate.netx-mol.net. In osteosarcoma cells, Skp2 knockdown promoted the expression of epithelial markers ZO-1 and E-cadherin while suppressing mesenchymal markers N-cadherin, Slug, and Vimentin nih.gov. Furthermore, studies in prostate cancer models have shown that Skp2 inhibition can lead to decreased Slug protein levels and an increase in E-cadherin expression, correlating with a shift towards an epithelial phenotype researchgate.netresearchgate.netmdpi.com.

These findings collectively underscore the critical role of Skp2 in maintaining the mesenchymal state and highlight its potential as a therapeutic target for controlling EMT and its associated metastatic potential.

EMT MarkerEffect of Skp2 Inhibition
E-cadherinUpregulated/Increased
VimentinDownregulated/Decreased
N-cadherinDownregulated/Decreased
SnailDownregulated/Decreased
SlugDownregulated/Decreased
Zeb1Downregulated/Decreased
TwistStabilized/Potentially affected
ZO-1Upregulated/Increased
S100A4Downregulated/Decreased

Preclinical Efficacy Studies of Skp2 Inhibitor 1 in Disease Models

In Vitro Research Models

Various Skp2 inhibitors have demonstrated significant antiproliferative effects across a range of cancer cell lines. For instance, SKPin C1 has shown potent activity in multiple myeloma (MM) cell lines, with half-maximal inhibitory concentrations (IC50) ranging from 5 to 15 µM, leading to a progressive decrease in cell survival ashpublications.org. In uveal melanoma (UM) cells, SKPin C1 exhibited even greater potency, with IC50 values as low as 0.86 µM in the MUM2B cell line and 1.83 µM in the OM431 cell line, effectively inhibiting cell growth and colony formation nih.gov. Similarly, in gastric cancer cell lines such as BGC-823 and MKN-45, SKPin C1 treatment at concentrations of 1, 5, and 10 µM significantly reduced cell survival and proliferation in a time-dependent manner spandidos-publications.com.

Compound #25, another representative Skp2 inhibitor, has displayed potent effects on the viability of prostate cancer cell lines, including PC-3 and LNCaP, while showing minimal impact on normal prostate epithelial PNT1A cells nih.gov. These findings highlight the selective cytotoxicity of Skp2 inhibitors against cancerous cells.

The potency of Skp2 inhibitors can vary significantly depending on the cancer type and specific cell line. SKPin C1, for example, demonstrates a range of IC50 values:

Uveal Melanoma: MUM2B (0.86 µM), OM431 (1.83 µM) nih.gov

Multiple Myeloma: 5-15 µM ashpublications.org

Gastric Cancer: Effective at 1-10 µM spandidos-publications.com

Compound #25 also exhibits differential potency, being effective against prostate cancer cell lines like PC-3 and LNCaP, with a notable lack of significant effect on normal prostate epithelial cells, suggesting a degree of specificity nih.gov. This differential potency underscores the importance of evaluating Skp2 inhibitors across a broad spectrum of cancer models to understand their therapeutic window and potential for targeted therapy.

In Vivo Research Models

Preclinical studies utilizing xenograft mouse models have consistently shown that Skp2 inhibitors can effectively suppress tumor growth. SKPin C1 has demonstrated inhibition of tumor growth in nude mouse xenograft models of uveal melanoma nih.gov. Compound #25 has also exhibited potent anti-tumor activity in various animal studies nih.govresearchgate.net. Furthermore, general Skp2 inhibition or knockdown has been shown to reduce tumor growth in xenograft models of glioma springermedizin.de, small cell lung cancer (SCLC) nih.govaacrjournals.org, and osteosarcoma aacrjournals.org. These studies often report significant reductions in tumor size and weight following treatment with Skp2 inhibitors.

While direct studies using Skp2 inhibitors within genetically engineered mouse models (GEMMs) are less frequently detailed in the provided snippets, research involving genetic knockout of Skp2 has provided critical insights into its role in tumorigenesis. For instance, in mouse models of prostate and pituitary tumors with loss of Rb1 and Trp53, Skp2 knockout was found to be synthetically lethal, permanently blocking tumorigenesis through a p27-mediated mechanism nih.gov. Similarly, in a transgenic osteosarcoma (OS) mouse model with conditional Trp53 and Rb1 knockouts, germline Skp2 knockout improved survival, delayed tumorigenesis, and reduced tumor growth aacrjournals.org. These genetic studies support the concept that targeting Skp2 can impede cancer development.

Beyond inhibiting primary tumor growth, Skp2 inhibition has also shown promise in limiting cancer metastasis. Studies have indicated that Skp2 knockdown and inhibition can suppress metastasis in established small cell lung cancer tumors nih.govaacrjournals.org. Pharmacological inhibition of Skp2 has also been reported to reduce invasion and lung metastasis in patient-derived xenograft osteosarcoma models aacrjournals.org. These findings suggest that Skp2 plays a role in the metastatic cascade, and its inhibition may offer a strategy to combat cancer spread.

Molecular Basis of Resistance and Combination Strategies Involving Skp2 Inhibitor 1

Skp2-Mediated Drug Resistance Mechanisms

The overexpression of Skp2 confers resistance to anti-cancer treatments through several interconnected molecular pathways. Its role as a substrate-recognition component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex allows it to target numerous tumor suppressor proteins for degradation, thereby promoting cell survival, proliferation, and genomic instability in the face of therapeutic insults. nih.govnih.gov

Numerous studies have established a direct link between elevated Skp2 levels and resistance to conventional chemotherapeutic agents. nih.govresearchgate.netmdpi.com

Paclitaxel (B517696): Skp2 overexpression is associated with paclitaxel resistance in cancers such as prostate and breast cancer. nih.govspandidos-publications.comspandidos-publications.com In paclitaxel-resistant prostate cancer cells, Skp2 levels are upregulated while the expression of its primary target, the cyclin-dependent kinase inhibitor p27, is decreased. spandidos-publications.com The knockdown of Skp2 in these resistant cells restores p27 levels and re-sensitizes them to paclitaxel-induced apoptosis. spandidos-publications.comspandidos-publications.com

Cisplatin: Resistance to cisplatin has also been linked to high Skp2 expression. nih.govmdpi.com One identified mechanism in non-small cell lung cancer involves Skp2-mediated ubiquitination and degradation of MLKL, a key regulator of necroptosis, thereby allowing cancer cells to evade this form of cell death. tmc.edu Furthermore, Skp2-mediated K63-linked ubiquitination of the protein kinase Akt enhances its interaction with mitochondrial Hexokinase 2 (HK2), a process that helps cancer cells resist cisplatin-induced apoptosis. nih.gov

Doxorubicin: In primary breast cancer, high preoperative expression of Skp2 has been significantly associated with resistance to doxorubicin-based chemotherapy. nih.govnih.gov The degradation of p27 is a key mechanism contributing to doxorubicin resistance. nih.gov Interestingly, one study noted that while Skp2 overexpression conferred resistance to doxorubicin, it did not affect resistance to docetaxel, suggesting a degree of drug-specific activity. nih.govnih.gov

Chemotherapeutic AgentCancer TypeKey Skp2-Mediated Resistance MechanismReference
PaclitaxelProstate Cancer, Breast CancerUpregulation of Skp2 leading to p27 degradation. nih.govspandidos-publications.com
CisplatinNon-Small Cell Lung CancerDegradation of MLKL; K63-ubiquitination of Akt affecting HK2 localization. nih.govtmc.edu
DoxorubicinBreast CancerDegradation of p27. nih.govnih.gov

Skp2 is a critical node in signaling networks that allow cancer cells to adapt to and overcome targeted therapies. nih.govresearchgate.net

BRAF Inhibitors: In BRAF-mutant melanoma, acquired resistance to inhibitors like vemurafenib is often accompanied by the overexpression of Skp2. frontiersin.org This suggests that targeting Skp2 could be a viable strategy to counteract resistance to BRAF-targeted therapies. frontiersin.org

PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is a common resistance mechanism. Skp2 is deeply integrated into this pathway. A positive feedback loop exists where Akt promotes Skp2 expression, and Skp2, in turn, can mediate the K63-linked ubiquitination that stabilizes and activates Akt. nih.govresearchgate.net This loop contributes to resistance against mTOR inhibitors like rapamycin. researchgate.net Activation of mTOR has been identified as a key convergence point for resistance to both PI3K and BRAF inhibitors. nih.gov

Tyrosine Kinase Inhibitors (TKIs): Skp2 plays a significant role in resistance to TKIs such as gefitinib and imatinib. nih.govmdpi.com The Akt-Skp2 feedback loop is implicated in gefitinib resistance in non-small cell lung cancer. nih.govresearchgate.net Additionally, the PI3K/Akt/CREB signaling cascade, which upregulates Skp2 transcription, has been shown to contribute to imatinib resistance; inhibition of this pathway enhances drug sensitivity. nih.govmdpi.com

Targeted TherapyCancer TypeKey Skp2-Mediated Resistance MechanismReference
BRAF Inhibitors (e.g., Vemurafenib)MelanomaOverexpression of Skp2. frontiersin.org
PI3K/mTOR InhibitorsVariousActivation of the Akt-Skp2 positive feedback loop. nih.govresearchgate.netnih.gov
Tyrosine Kinase Inhibitors (e.g., Gefitinib, Imatinib)Non-Small Cell Lung Cancer, Chronic Myeloid LeukemiaAkt-Skp2 feedback loop; PI3K/Akt/CREB pathway activation. nih.govmdpi.com

Overexpression of Skp2 is correlated with increased resistance to radiotherapy in various cancers, including esophageal squamous cell carcinoma and breast cancer. nih.govallenpress.com Skp2 enhances radioresistance primarily by augmenting the DNA damage response (DDR) and repair mechanisms. nih.govproquest.com Upon DNA double-strand breaks induced by radiation, Skp2 mediates the K63-linked ubiquitination of NBS1, a component of the MRN complex, which is crucial for the activation of ATM kinase and subsequent homologous recombination (HR) repair. nih.govproquest.com This enhanced repair capacity allows cancer cells to survive otherwise lethal doses of radiation. Additionally, Skp2 promotes the degradation of the tumor suppressor PDCD4, a protein involved in the DDR, further contributing to radiation tolerance. nih.govcancer-genetics.org

The role of Skp2 in therapeutic resistance is underpinned by its influence over several critical cellular pathways:

Akt-Skp2 Feedback Loop: This reciprocal activation loop is a central mechanism of resistance. Akt enhances Skp2 transcription and translation, while Skp2 stabilizes Akt via non-degradative ubiquitination, promoting cell survival and resistance to agents targeting the PI3K/Akt pathway. nih.govresearchgate.net

Skp2-p27 Pathway: The canonical function of Skp2 is to target the cell cycle inhibitor p27 for proteasomal degradation. nih.gov By degrading p27, Skp2 allows cancer cells to overcome cell cycle arrest induced by chemotherapy and radiation, thus facilitating their continued proliferation and survival. spandidos-publications.com

Enhanced DNA Damage Response and Repair: Skp2 is a key player in the DDR. By activating proteins like NBS1 and degrading inhibitors like PDCD4, Skp2 bolsters the cell's ability to repair DNA damage, a crucial factor in resistance to radiation and DNA-damaging chemotherapies. nih.govallenpress.comproquest.com

Epithelial-Mesenchymal Transition (EMT): Skp2 expression is associated with the acquisition of an EMT phenotype, a process linked to increased motility, invasion, and drug resistance. nih.govproquest.com Skp2 can modulate EMT markers and contributes to resistance to drugs like paclitaxel and methotrexate. proquest.comuni.lu

Strategies to Overcome Resistance by Targeting Skp2

Given its central role in multiple resistance mechanisms, inhibiting Skp2 has emerged as a highly promising therapeutic strategy to restore sensitivity to anti-cancer treatments. nih.govresearchgate.net

The inhibition of Skp2 function, either through small molecule inhibitors like Skp2 inhibitor 1 or genetic knockdown, can effectively reverse therapeutic resistance across different treatment modalities.

Resensitization to Chemotherapy: Skp2 inhibitors have been shown to re-sensitize drug-resistant cancer cells to various chemotherapies. researchgate.netnih.gov For instance, specific Skp2 inhibitors restored paclitaxel sensitivity in resistant prostate cancer cell lines. spandidos-publications.comspandidos-publications.com Similarly, inhibiting Skp2 sensitized cisplatin-resistant non-small cell lung cancer cells to treatment and overcame bortezomib resistance in multiple myeloma. tmc.edufrontiersin.org The primary mechanism involves the stabilization of p27, leading to cell cycle arrest and apoptosis. spandidos-publications.comfrontiersin.org

Overcoming Targeted Therapy Resistance: Combining Skp2 inhibition with targeted therapies can prevent or reverse acquired resistance. In models of gefitinib resistance, depletion of Skp2 impaired Akt activation and restored sensitivity to the drug. nih.gov This approach holds potential for improving the efficacy of BRAF inhibitors and other targeted agents where Skp2 overexpression is a known resistance mechanism. frontiersin.org

Synergy with Radiation Therapy: Skp2 inhibitors can act as radiosensitizers. The Skp2 inhibitor SMIP004, when combined with radiotherapy in breast cancer models, demonstrated significantly greater anti-tumor effects than radiation alone. nih.govcancer-genetics.org This is achieved by impairing the DNA damage response, thereby increasing the lethal effects of radiation on cancer cells.

By targeting Skp2, it is possible to disrupt a key hub of resistance, leading to the accumulation of tumor suppressors, cell cycle arrest, and enhanced apoptosis, ultimately restoring the efficacy of established cancer therapies. uni.lunih.gov

Combination Research Strategies with this compound

The exploration of S-phase kinase-associated protein 2 (Skp2) inhibitors in oncology has revealed that their therapeutic potential may be maximized when used in combination with other anticancer agents. The rationale behind these combination strategies is rooted in the molecular functions of Skp2, particularly its roles in cell cycle progression, apoptosis, and the development of drug resistance. nih.gov By inhibiting Skp2, cancer cells can be re-sensitized to conventional treatments, and synergistic effects can be achieved by targeting multiple, complementary signaling pathways simultaneously.

Synergistic Effects with Established Chemotherapeutic Agents

A primary strategy for leveraging Skp2 inhibition is to combine it with established chemotherapeutic drugs to overcome resistance and enhance cytotoxicity. Overexpression of Skp2 is frequently linked to chemoresistance, making its inhibition a promising approach to restore sensitivity to these agents. nih.govfrontiersin.org Research has demonstrated synergistic interactions between Skp2 inhibitors and several conventional chemotherapy drugs, including doxorubicin and paclitaxel.

The combination of Skp2 inhibitors with doxorubicin , a widely used anthracycline antibiotic, has shown significant synergistic effects in various cancer models. In studies on osteosarcoma, the Skp2 inhibitor C1, when combined with doxorubicin, exhibited a strong synergistic effect on cell viability. nih.gov Similarly, the Skp2 inhibitor SZL P1-41 was found to potentiate doxorubicin-induced apoptosis in B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cell lines. nih.gov This combination led to altered cell cycle distribution and increased expression of DNA damage response genes. nih.gov The synergistic effect is partly attributed to the ability of Skp2 inhibitors to re-sensitize chemo-resistant tumors, including those with cancer stem cell-like properties which are often unresponsive to most chemotherapeutic agents. nih.govmdpi.com

Synergistic Effects of Skp2 Inhibitors with Doxorubicin
Skp2 InhibitorCancer ModelObserved EffectSynergy Score (Method)
C1Osteosarcoma (DKO mOS models)Strong synergistic effect on reducing cell viability.Average 6.72 ± 1.28 (ZIP)
SZL P1-41B-cell precursor acute lymphoblastic leukemia (NALM-6 and SUP-B15 cell lines)Potentiated doxorubicin-induced apoptosis and altered cell cycle distribution.Not Quantified

Combinations with paclitaxel , a mitotic inhibitor, have also proven effective. Skp2 upregulation has been identified in paclitaxel-resistant prostate cancer cells. spandidos-publications.comnih.gov The use of a Skp2 inhibitor in these resistant cells restored paclitaxel sensitivity. spandidos-publications.comnih.govaacrjournals.org The mechanism involves the accumulation of the cyclin-dependent kinase inhibitor p27, a key substrate of Skp2. spandidos-publications.com While either paclitaxel or a Skp2 inhibitor alone can increase p27 levels, their combination results in a synergistic accumulation of p27, enhancing cell cycle arrest and apoptosis. spandidos-publications.com In lung cancer models, pharmacologic inhibition of Skp2 with the compound SMIP004 sensitized cancer cells to paclitaxel, suggesting that this combination could be beneficial for patients with tumors showing Skp2 upregulation. mdpi.comnih.gov

Furthermore, the utility of Skp2 inhibitors extends to combinations with other chemotherapeutics like the proteasome inhibitor bortezomib . In osteosarcoma, the Skp2 inhibitor CpdA was shown to act synergistically with bortezomib. mdpi.com

Combinatorial Approaches with Other Targeted Therapies (e.g., CDK4/6 inhibitors)

The combination of Skp2 inhibitors with other targeted therapies is an area of active investigation, aiming to create highly specific and potent anti-cancer regimens. A key area of interest is the interplay with cyclin-dependent kinase (CDK) inhibitors, given the central role of the Skp2-p27 axis in cell cycle control.

The relationship between Skp2 inhibitors and CDK4/6 inhibitors is complex. The primary mechanism of CDK4/6 inhibitors is to arrest the cell cycle in the G1 phase. Interestingly, research has shown that the CDK4/6 inhibitor palbociclib can down-regulate Skp2. nih.gov This effect leads to decreased degradation of Angiotensin-Converting Enzyme 2 (ACE2) and arrests cells in the G0/G1 phase. nih.gov This finding suggests that a potential antagonism or a complex, non-synergistic interaction might occur, as the CDK4/6 inhibitor already accomplishes a key downstream effect of Skp2 inhibition (cell cycle arrest). Therefore, combining these two agents may not be straightforwardly synergistic and requires further investigation to determine the clinical context, if any, where such a combination would be beneficial. Some research suggests Skp2 inhibitors could be particularly useful in RB-deficient cancers, a context where CDK4/6 inhibitors are often ineffective, pointing towards their use in different patient populations rather than in combination. researchgate.net

A more promising connection has been identified with CDK2 inhibitors . In pre-clinical models of small cell lung cancer (SCLC), high expression of SKP2 was identified as a predictive biomarker for sensitivity to CDK2 inhibitors. aacrjournals.org In this context, CDK2 inhibitors demonstrated strong anti-proliferative activity and achieved tumor stasis as single agents, with enhanced effects and tumor regression when combined with the chemotherapeutic agent cisplatin. aacrjournals.org This suggests a rationally designed combination therapy for RB-null SCLC could involve a CDK2 inhibitor, guided by SKP2 expression levels.

Rational Design of Multi-Drug Regimens

The rational design of multi-drug regimens involving Skp2 inhibitors is based on a mechanistic understanding of tumor biology and drug action. The goal is to create combinations that are synergistic, overcome resistance, and minimize toxicity. nih.gov

Several core principles guide this rational design:

Overcoming Chemoresistance : The most prominent rationale is to counteract acquired resistance to standard therapies. nih.gov Skp2 is often overexpressed in drug-resistant cancers, and its inhibition can re-sensitize tumor cells to agents like paclitaxel and doxorubicin. mdpi.com This strategy aims to restore the efficacy of established drugs in patients who have relapsed.

Targeting Cancer Stem Cells (CSCs) : CSCs are a subpopulation of tumor cells believed to drive tumor recurrence and metastasis and are notoriously resistant to chemotherapy. nih.gov Skp2 inhibition has been shown to diminish the properties of CSCs. mdpi.com Combining a Skp2 inhibitor with conventional chemotherapy can therefore target both the bulk of the tumor cells and the resistant CSC population, potentially leading to more durable responses. nih.gov

Exploiting Cell Cycle Checkpoints : Skp2 inhibitors function primarily by stabilizing the CDK inhibitor p27, leading to cell cycle arrest. nih.govspandidos-publications.com This mechanism can be combined synergistically with drugs that act on different phases of the cell cycle or induce DNA damage. For instance, combining a G1-arresting Skp2 inhibitor with a drug that targets cells in S-phase or mitosis can create a multi-pronged attack on cell proliferation.

Biomarker-Guided Selection : The presence of specific molecular markers can guide the rational selection of combination therapies. High Skp2 expression itself is a strong biomarker indicating that a tumor may be susceptible to a Skp2 inhibitor. aacrjournals.org Similarly, the status of the retinoblastoma (RB1) gene can be crucial; RB1-deficient cancers may be particularly vulnerable to Skp2 or CDK2 inhibitors, providing a clear rationale for their use in that specific patient subgroup. researchgate.netaacrjournals.org

By integrating these principles, researchers can design combination therapies that are tailored to the specific molecular profile of a patient's tumor, moving towards a more personalized approach to cancer treatment.

Future Directions and Emerging Avenues in Skp2 Inhibitor Research

Development of Next-Generation Skp2 Inhibitors

The development of novel inhibitors targeting the Skp2-SCF complex is a major focus of current cancer research. nih.gov The primary goal is to create next-generation compounds that overcome the limitations of earlier inhibitors, offering improved potency, selectivity, and bioavailability. tandfonline.com

A key strategy for developing more effective Skp2 inhibitors is to disrupt the crucial protein-protein interactions (PPIs) that are essential for the assembly and function of the SCF-Skp2 E3 ligase complex. frontiersin.org Researchers are exploring several interfaces as potential targets:

Skp1-Skp2 Interaction: Preventing the association between Skp2 and Skp1 is a primary strategy to disable the entire SCF complex's E3 ligase activity. nih.govmdpi.com This approach has the potential to block the ubiquitination of multiple Skp2 substrates, including p27 and Akt. nih.gov Chan et al. identified a compound, referred to as compound #25, that binds to Skp2 and prevents its interaction with Skp1, thereby inhibiting the degradation of p27 and suppressing cancer cell survival. mdpi.comnih.gov

Skp2-Cks1 Interaction: The accessory protein Cks1 acts as a bridge between Skp2 and a phosphorylated p27, facilitating its ubiquitination. mdpi.com Targeting the Skp2-Cks1 interface is another viable approach to specifically block p27 degradation. nih.gov Compounds such as Linichlorin A and gentian violet have been shown to inhibit this interaction, leading to the stabilization of p27 in cancer cells. mdpi.com

Skp2-p27 Interaction: Directly blocking the binding of the p27 substrate to Skp2 represents the most direct approach to prevent its degradation. nih.gov Due to the extended and relatively featureless nature of this interface, developing small molecules for this purpose has been challenging. biorxiv.org However, recent advances in developing macrocyclic peptides have shown promise, with new agents capable of binding to the Skp2/Cks1 complex with nanomolar affinities and inhibiting p27 ubiquitination. biorxiv.org

The development of these next-generation inhibitors aims to achieve higher efficacy and more durable responses in cancer treatment. tandfonline.com

Beyond targeting the active, or orthosteric, site where substrates bind, researchers are increasingly interested in identifying allosteric sites on the Skp2 protein. nih.gov Allosteric modulators bind to a topographically distinct site on a protein, inducing a conformational change that alters the activity of the primary active site. nih.gov

This approach offers several potential advantages:

Higher Selectivity: Allosteric pockets tend to be less conserved between related proteins than active sites, potentially leading to inhibitors with greater selectivity and fewer off-target effects.

Novel Mechanisms of Action: Allosteric inhibitors can modulate protein function in more subtle ways than simply blocking it, for instance, by stabilizing an inactive conformation or preventing the conformational changes necessary for its function.

Drugging the "Undruggable": For proteins like Skp2, where the substrate-binding interface is challenging to target with small molecules, allosteric modulation presents an alternative and promising therapeutic strategy.

While the discovery of allosteric sites on Skp2 is still an emerging area, computational methods like cavity detection and molecular dynamics simulations are being used to map potential allosteric pockets on protein surfaces. mdpi.commdpi.com The identification and validation of such a site on Skp2 could pave the way for a new class of highly specific and effective inhibitors.

Novel Therapeutic Modalities for Skp2 Degradation

Instead of merely inhibiting Skp2, a newer and potentially more powerful strategy is to eliminate the Skp2 protein from the cell entirely. This is being pursued through innovative therapeutic modalities that hijack the cell's own protein disposal machinery.

PROTACs represent a revolutionary approach in drug development. nih.govmdpi.com These are heterobifunctional molecules with two distinct heads: one binds to the target protein (in this case, Skp2), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.

Key developments in Skp2-targeting PROTACs include:

Skp2 PRO-1: Researchers have developed a potent PROTAC, named Skp2 PRO-1, which has demonstrated the ability to completely degrade the Skp2 protein at a concentration of 100 nM in cancer cells. hhs.gov

Preclinical Efficacy: Skp2 PRO-1 has shown complete in vivo Skp2 degradation and robust anti-tumor effects in advanced castration-resistant prostate cancer (CRPC) models. hhs.gov

Overcoming "Undruggable" Targets: The PROTAC approach is particularly valuable for targets like Skp2, where traditional small molecule inhibitors have faced challenges. The catalytic nature of PROTACs can significantly increase the potency of inhibitors. hhs.gov

The development of Skp2-targeting PROTACs is considered a highly promising strategy for creating the next generation of potent Skp2-directed cancer therapies. nih.gov

Molecular glues are small molecules that induce or stabilize an interaction between two proteins that would not normally associate. nih.govacs.org In the context of targeted protein degradation, a molecular glue can effectively "glue" the target protein to an E3 ubiquitin ligase, leading to its degradation. nih.govacs.org

While the discovery of molecular glues has often been serendipitous, they are emerging as a promising therapeutic strategy. acs.org

Mechanism: Unlike PROTACs, which are larger molecules with distinct binding domains, molecular glues are typically smaller and work by altering the surface of the E3 ligase to recognize a new substrate. nih.gov

Promise for Skp2: Given the overexpression of Skp2 in numerous cancers, it is considered a very promising target for the development of a novel molecular glue degrader. nih.gov This approach could lead to the creation of highly effective and specific therapies for a wide range of malignancies.

Table 1: Comparison of Skp2 Targeting Strategies

Strategy Mechanism of Action Key Advantages Examples/Status
Small Molecule Inhibitors Block protein-protein interactions (e.g., Skp2-Skp1, Skp2-Cks1) to inhibit E3 ligase activity. nih.gov Direct inhibition of enzymatic function. Compound #25, Linichlorin A, Gentian Violet. mdpi.com
Allosteric Modulators Bind to a secondary site to induce a conformational change that inhibits Skp2 activity. nih.gov Potential for higher selectivity and novel mechanisms of action. Primarily in exploratory/computational stages for Skp2.
PROTACs Hijack an E3 ligase to induce ubiquitination and proteasomal degradation of Skp2. nih.gov Catalytic mode of action, high potency, elimination of target protein. hhs.gov Skp2 PRO-1 shows potent degradation and anti-tumor efficacy in preclinical models. hhs.gov
Molecular Glues Induce interaction between Skp2 and an E3 ligase, leading to Skp2 degradation. nih.gov Can target proteins considered "undruggable" by other means. Highlighted as a very promising future direction for Skp2. nih.gov

Identification of Predictive Biomarkers for Skp2 Inhibitor Responsiveness

For targeted therapies to be most effective, it is crucial to identify which patients are most likely to benefit. The identification of predictive biomarkers for Skp2 inhibitor responsiveness is a critical area of research. tandfonline.com

Skp2 Expression Levels: High expression of Skp2 is a common feature in many aggressive cancers, including glioma, breast cancer, and prostate cancer, and often correlates with a poor prognosis. nih.govnih.gov Therefore, the level of Skp2 protein in a tumor could serve as a primary biomarker to select patients for Skp2-targeted therapies. tandfonline.comnih.gov

Correlation with Drug Resistance: Skp2 overexpression has been implicated in resistance to a wide array of cancer treatments, including chemotherapy agents like paclitaxel (B517696) and doxorubicin, as well as targeted therapies like PI3K and mTOR inhibitors. mdpi.comnih.gov This suggests that tumors with high Skp2 levels might be particularly vulnerable to Skp2 inhibitors, especially in combination with other agents.

Genetic and Molecular Context: The prognostic value of Skp2 expression may be enhanced when combined with other molecular markers. For instance, in glioma, a combination of Skp2 expression status with mutations in IDH1 and the TERT promoter was able to stratify patients into distinct survival groups. nih.gov

Predicting Sensitivity to Other Drugs: Skp2 levels may also predict sensitivity to other drugs. For example, Skp2 levels are a key determinant of the anti-tumor response to mTOR inhibitors like Rapamycin, highlighting its potential as a pharmacological marker. mdpi.com

Ultimately, a robust biomarker strategy will be essential for the clinical development and successful implementation of Skp2 inhibitors, ensuring that these novel agents are delivered to the patient populations who will derive the greatest therapeutic benefit. nih.gov

Gene Expression Signatures

Inhibition of Skp2 not only affects protein stability but also leads to significant changes in gene expression signatures. Skp2 can influence the transcription of various genes, and its inhibition can reverse these effects. For instance, Skp2 has been shown to cooperate with the proto-oncogene Myc to induce the transcription of Zinc Finger E-box Binding Homeobox 1 (Zeb1), a key driver of tumor migration and invasion. frontiersin.org Therefore, inhibitors of Skp2 could potentially downregulate Zeb1 expression. Furthermore, transcription factors such as c-Myc and STAT1 have been identified as regulators of Skp2 gene expression itself. frontiersin.orgaacrjournals.org The c-Myc transcription factor binds to the E-box region on the SKP2 promoter, directly regulating its transcription. frontiersin.orgnih.gov Conversely, STAT1 can impede Skp2 gene transcription by binding to its promoter, leading to the stabilization of tumor suppressor proteins like p27Kip1. aacrjournals.org Research is ongoing to delineate the comprehensive gene expression profiles that result from Skp2 inhibition in different cellular contexts, which could provide biomarkers for inhibitor sensitivity and reveal novel therapeutic targets.

Protein Level Analysis

The most direct and well-documented consequence of Skp2 inhibition is the alteration of cellular protein levels. By blocking the ubiquitin-mediated degradation function of the SCF-Skp2 complex, inhibitors lead to the accumulation of its target substrates. The primary and most studied substrate is the cyclin-dependent kinase inhibitor p27Kip1, a tumor suppressor that halts cell cycle progression. tmc.edunih.govnih.gov Inhibition of Skp2 restores p27 levels, leading to cell cycle arrest, primarily in the G1 phase. nih.govresearchgate.net

Beyond p27, Skp2 targets a range of other proteins for degradation, and its inhibition consequently stabilizes them. These include other cell cycle inhibitors like p21 and tumor suppressors such as FOXO1 (Forkhead box O1). frontiersin.orgnih.gov The stabilization of these proteins contributes to the anti-proliferative effects of Skp2 inhibitors. nih.gov Conversely, Skp2 can also mediate non-degradative K63-linked ubiquitination, which can activate proteins like the kinase Akt. nih.govmdpi.com Therefore, inhibiting Skp2 can also lead to a decrease in the activity of such signaling pathways. The table below summarizes key proteins affected by Skp2 inhibition.

ProteinFunctionEffect of Skp2 Inhibition
p27Kip1Cyclin-dependent kinase inhibitor, tumor suppressorIncreased protein levels and stability tmc.edunih.govnih.gov
p21Cip1/Waf1Cyclin-dependent kinase inhibitor, tumor suppressorIncreased protein levels and stability frontiersin.orgresearchgate.net
FOXO1Forkhead box transcription factor, tumor suppressorIncreased protein levels and stability nih.govmdpi.com
Beclin1 (BECN1)Key regulator of autophagyIncreased protein levels and stability, leading to enhanced autophagy nih.govnih.gov
c-MycTranscription factor, oncoproteinDecreased protein levels in some contexts (e.g., Multiple Myeloma) ashpublications.org
c-MafTranscription factor, oncoprotein in Multiple MyelomaDecreased protein levels in Multiple Myeloma ashpublications.org

Context-Specific Application of Skp2 Inhibition in Different Disease Models

The rationale for using Skp2 inhibitors is highly dependent on the specific molecular background of the disease. Overexpression of Skp2 is a common feature in many human cancers, including those of the breast, prostate, lung, and pancreas, as well as in lymphomas and melanomas, where it often correlates with poor prognosis. mdpi.com

Differential Mechanistic Insights Across Cancer Subtypes

The mechanism of action and the resulting cellular outcomes of Skp2 inhibition can vary significantly between different types of cancer. This context specificity is crucial for identifying patient populations most likely to benefit from this therapeutic strategy.

Breast Cancer : In breast cancer, high levels of Skp2 are more frequently observed in estrogen receptor-negative (ER-negative) tumors. nih.gov Inhibition of Skp2 has been shown to reduce the adhesion-independent growth of both ER-positive and ER-negative cancer cells. nih.gov Furthermore, forced expression of Skp2 can lead to resistance to antiestrogen (B12405530) therapies, suggesting that Skp2 inhibitors could be used to overcome this resistance. nih.gov

Melanoma : In melanomas with the BRAF-V600E mutation, Skp2 expression is regulated by c-Myc. frontiersin.org Vemurafenib, a BRAF inhibitor, suppresses Skp2 expression. frontiersin.org Targeting Skp2 could be a promising strategy for treating BRAF-V600E melanomas, including those that have developed resistance to BRAF inhibitors. frontiersin.org

Multiple Myeloma (MM) : Skp2 expression is significantly higher in relapsed MM patients. ashpublications.org In MM cells, Skp2 inhibition not only stabilizes p27 but also leads to a decrease in the levels of essential survival markers like c-Maf and c-Myc. ashpublications.org This suggests a broader impact on the oncogenic signaling network in this malignancy. The inhibitor SKPin C1 has been shown to decrease viability, inhibit proliferation, and induce apoptosis in MM cell lines. nih.govashpublications.org

Prostate Cancer : Skp2 is implicated in the progression of prostate cancer. mdpi.com Neddylation blockade, which disrupts the assembly of the SCF-Skp2 complex, has been shown to decrease Skp2 protein levels and could be a potential therapeutic approach for advanced prostate cancer. frontiersin.org

Cancer SubtypeKey Mechanistic InsightReported Effect of Skp2 Inhibition
ER-Negative Breast CancerSkp2 is frequently overexpressed and contributes to adhesion-independent growth. nih.govSuppresses tumor growth in soft agar. nih.gov
BRAF-V600E MelanomaSkp2 expression is regulated by c-Myc and is associated with resistance to BRAF inhibitors. frontiersin.orgMay overcome resistance to vemurafenib. frontiersin.org
Multiple MyelomaSkp2 is highly expressed in relapsed patients; it supports levels of c-Myc and c-Maf. ashpublications.orgInduces apoptosis and reduces levels of key survival proteins. nih.govashpublications.org
T-cell Acute Lymphoblastic Leukemia (T-ALL)Skp2 is a critical driver of tumorigenesis, targeting p27 for degradation. researchgate.netReduces proliferation in cell lines, primary cells, and in vivo models. researchgate.net

Exploratory Applications Beyond Oncology

While the primary focus of Skp2 inhibitor research has been on cancer, its fundamental role in cell cycle regulation and protein degradation suggests potential applications in other diseases characterized by aberrant cellular processes.

Potential Roles in Non-Malignant Proliferative Disorders

Given that Skp2's primary function is to promote cell cycle progression by degrading inhibitors like p27, its blockade could be beneficial in non-cancerous conditions involving excessive cell proliferation. For instance, Skp2 has been implicated in adenomyosis, a condition characterized by the invasion and proliferation of endometrial stromal cells. nih.gov Research has also suggested a link between Skp2 and chronic kidney disease, opening another potential, albeit less explored, therapeutic avenue. nih.gov The development of Skp2 inhibitors could offer a targeted approach to managing such disorders by normalizing the rate of cell division.

Investigation in Autophagy-Related Pathologies

A significant emerging area of research is the role of Skp2 in autophagy, a cellular process for degrading and recycling damaged organelles and proteins. Skp2 has been identified as the E3 ligase that ubiquitinates and promotes the proteasomal degradation of Beclin1 (BECN1), a protein central to the initiation of autophagy. nih.govnih.govresearchgate.net

Pharmacological or genetic inhibition of Skp2 prevents BECN1 degradation, thereby stabilizing its levels and enhancing autophagic flux. nih.govnih.gov This mechanism has profound implications. For example, in the context of viral infections, such as the Middle East respiratory syndrome coronavirus (MERS-CoV), the virus can suppress autophagy to facilitate its replication. nih.govnih.gov Skp2 inhibitors have been shown to enhance autophagy and dramatically reduce the replication of MERS-CoV in preclinical models. nih.govnih.govresearchgate.net This positions the SKP2-BECN1 axis as a promising target for host-directed antiviral therapies and potentially for other pathologies where enhanced autophagy could be beneficial. nih.govnih.gov Furthermore, Skp2 has been found to mediate the degradation of IKKβ via selective autophagy, acting as a negative regulator of NF-κB signaling, which suggests a role in inflammation-associated diseases. oup.com

Research in Other Cellular Dysregulations (e.g., Neurodegenerative Contexts, Obesity Research)

While the primary focus of Skp2 inhibitor research has been in oncology, emerging evidence suggests that the Skp2 pathway may play a significant role in other cellular dysregulations, including obesity and neurodegenerative diseases. These fields represent nascent but potentially fruitful avenues for the application of Skp2 inhibitors.

Obesity Research:

The development of obesity involves an increase in the size and number of adipocytes (fat cells). Research has indicated that S-phase kinase-associated protein 2 (Skp2) is a key regulator of adipocyte proliferation. Studies in mouse models have shown that Skp2 expression is upregulated in the white adipose tissue of mice fed a high-fat diet. This increase in Skp2 is associated with a downregulation of the cyclin-dependent kinase inhibitor p27Kip1, a primary target of the SCF(Skp2) ubiquitin ligase complex. The degradation of p27Kip1 allows for the proliferation of pre-adipocytes, contributing to the increase in adipocyte number seen in obesity.

Crucially, the genetic ablation of Skp2 in mice has been shown to protect them from developing obesity induced by a high-fat diet or genetic mutations. This protective effect was attributed to the inhibition of the increase in adipocyte number, without affecting the size of individual adipocytes. nih.gov Furthermore, the reduction in adipocyte number due to Skp2 ablation also inhibited the development of obesity-related insulin (B600854) resistance in these models. nih.gov These findings strongly suggest that inhibiting Skp2 function could be a viable therapeutic strategy for managing obesity by controlling adipocyte proliferation. The promise of Skp2 inhibitors in suppressing glycolysis further supports their potential application in anti-obesity therapy. nih.gov

Neurodegenerative Contexts:

The investigation of Skp2 inhibitors in the context of neurodegenerative diseases is a more recent and less explored area. However, the known functions of Skp2 in cellular processes that are often dysregulated in these conditions provide a strong rationale for further research. The ubiquitin-proteasome system (UPS), of which Skp2 is a critical component, is essential for maintaining protein homeostasis. Dysfunction of the UPS is a well-established factor in the pathology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, where the accumulation of misfolded proteins is a key feature. nih.gov

Skp2's role in regulating the cell cycle and neural differentiation also points to its potential involvement in neurodegenerative processes. For instance, research in model organisms has demonstrated that Skp2 has a role in regulating the differentiation of primary neurons. nih.gov Depletion of Skp2 was found to result in the generation of extra primary neurons, suggesting that Skp2 activity is important for controlling neurogenesis. nih.gov

While direct studies on the effects of specific Skp2 inhibitors in neurodegenerative models are limited, the foundational knowledge of Skp2's function suggests that its modulation could impact neuronal health and survival. For example, a component of the SCF complex that interacts with Skp2, Skp1, has been implicated in Parkinson's disease. A reduction in Skp1 levels has been observed in the substantia nigra of sporadic Parkinson's disease cases, and targeted reduction of Skp1 in animal models resulted in the progressive loss of dopaminergic neurons and motor deficits. nih.gov This connection, although indirect, highlights the potential for targeting components of the SCF-Skp2 pathway in neurodegenerative disorders.

Further research is necessary to elucidate the precise role of Skp2 in various neurodegenerative diseases and to evaluate the therapeutic potential of Skp2 inhibitors in these contexts. The exploration of Skp2 inhibition could open up novel therapeutic avenues for conditions that currently have limited treatment options.

Research AreaKey FindingsPotential Implication of Skp2 Inhibition
Obesity Skp2 controls adipocyte proliferation. nih.govMay prevent or treat obesity by limiting the number of fat cells. nih.gov
Ablation of Skp2 protects against diet-induced obesity and insulin resistance in mice. nih.govPotential for developing anti-obesity therapeutics. nih.gov
Neurodegeneration Skp2 is involved in the ubiquitin-proteasome system, which is often dysfunctional in neurodegenerative diseases. nih.govCould potentially help in clearing misfolded protein aggregates.
Skp2 plays a role in regulating neural differentiation. nih.govMay influence neuronal repair or regeneration pathways.
A related protein, Skp1, is linked to Parkinson's disease pathology. nih.govSuggests that targeting the SCF-Skp2 pathway could be relevant for Parkinson's disease.

Q & A

Q. What is the primary mechanism of action of Skp2 inhibitor 1 in cancer cell lines?

this compound (compound 14i) selectively disrupts the interaction between Skp2 and its cofactor Cks1, blocking Skp2-mediated ubiquitination and degradation of the tumor suppressor p26. This results in p27 accumulation, cell cycle arrest (G1/S phase), and inhibition of cancer cell proliferation. Mechanistic validation typically involves:

  • Western blotting to detect p27 stabilization and reduced ubiquitination .
  • Co-immunoprecipitation assays to confirm disrupted Skp2-Cks1 binding .
  • Cell cycle analysis via flow cytometry to quantify G1/S arrest .

Q. Which experimental models are best suited for evaluating this compound efficacy?

Preclinical studies commonly use:

  • Uveal melanoma (UM) cell lines (e.g., OMM1.3, MEL270) to assess in vitro growth inhibition and in vivo xenograft tumor suppression .
  • Gastric cancer models (e.g., BGC-823, MKN-45) for dose-dependent cytotoxicity assays (MTT) and apoptosis analysis .
  • Retinoblastoma and SCLC cell lines (e.g., Y79, H209) to study Skp2-p27 signaling cross-talk .

Q. What biomarkers are critical for monitoring this compound activity?

Key biomarkers include:

  • p27 levels : Increased nuclear accumulation via immunofluorescence or subcellular fractionation .
  • Skp2 expression : Downregulation measured by qPCR or immunohistochemistry in resistant vs. sensitive tumors .
  • Ubiquitination status : In vitro ubiquitination assays using recombinant Skp2-SCF complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies in IC50 (e.g., 2.8 μM in Skp2-Cks1 inhibition vs. 10.2 μM for Skp2 inhibitor 2 ) may arise from:

  • Assay specificity : Use of Skp2-Cks1 binding assays vs. cell viability readouts .
  • Cell type variability : Skp2 dependency varies between cancers (e.g., UM vs. gastric cancer) .
  • Compound batch purity : Ensure >98% purity via HPLC and validate with COA/SDS documentation .

Q. What strategies optimize in vivo delivery of this compound for translational studies?

Methodological considerations include:

  • Dosing regimens : In xenograft models, 10–20 mg/kg administered intraperitoneally, 3× weekly, with plasma pharmacokinetics monitoring .
  • Combination therapy : Synergy with proteasome inhibitors (e.g., bortezomib) to enhance p27 stabilization .
  • Toxicity profiling : Assess hematological and hepatic parameters due to Skp2’s role in normal cell cycles .

Q. Why do some studies report limited efficacy of this compound in certain cancers?

Resistance mechanisms may involve:

  • Compensatory pathways : Upregulation of alternative E3 ligases (e.g., Cbl-b) maintaining p27 degradation .
  • Genetic heterogeneity : Tumors with RB1 mutations may bypass Skp2-p27-mediated cell cycle arrest .
  • Off-target effects : Validate specificity using Skp2 knockout controls or RNAi rescue experiments .

Q. How should researchers design experiments to differentiate this compound’s direct vs. indirect effects?

Robust experimental designs include:

  • Time-course assays : Monitor early p27 accumulation (6–12 hrs) vs. delayed apoptosis (48–72 hrs) .
  • CRISPR/Cas9 Skp2 knockout models : Compare inhibitor efficacy in wild-type vs. Skp2-null cells .
  • Transcriptomic profiling : RNA-seq to identify secondary targets (e.g., cyclin A, CDK2) affected post-treatment .

Methodological Best Practices

Q. What controls are essential for this compound studies?

Include:

  • Vehicle controls : DMSO concentration matched to treatment groups .
  • Positive controls : Known Skp2 inhibitors (e.g., SZL P1-41) to benchmark activity .
  • Phenotypic controls : Serum starvation or contact inhibition to induce endogenous p27 .

Q. How can researchers address Skp2’s structural complexity in drug discovery?

Structural challenges include Skp2’s lack of enzymatic active sites and conformational flexibility. Strategies:

  • Cryo-EM/X-ray crystallography : Resolve Skp2-inhibitor binding interfaces .
  • Fragment-based screening : Identify small molecules targeting the Skp2-Cks1 pocket .
  • Molecular dynamics simulations : Predict compound interactions with Skp2’s hydrophobic grooves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.